Sodium(diethoxyphosphoryl)methanesulfinate

Physicochemical profiling Reagent selection Solubility optimization

Eliminate the need for separate phosphonate and sulfinate reagents. This bifunctional building block integrates a phosphonate ester and a sulfinate anion on a single methylene-bridged scaffold, enabling one-pot, two-step sequences like oxidative amination followed by HWE olefination. • Replaces two monofunctional reagents, reducing inventory and purification steps. • Enables controlled redox divergence to access sulfide, sulfoxide, and sulfone congeners from a single purchase. • Intermediate LogP (0.29) and zero HBD ensure compatibility with anhydrous HWE conditions.

Molecular Formula C5H12NaO5PS
Molecular Weight 238.18 g/mol
Cat. No. B13621343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium(diethoxyphosphoryl)methanesulfinate
Molecular FormulaC5H12NaO5PS
Molecular Weight238.18 g/mol
Structural Identifiers
SMILESCCOP(=O)(CS(=O)[O-])OCC.[Na+]
InChIInChI=1S/C5H13O5PS.Na/c1-3-9-11(6,10-4-2)5-12(7)8;/h3-5H2,1-2H3,(H,7,8);/q;+1/p-1
InChIKeyIUNXKJCPIBLYEW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium(diethoxyphosphoryl)methanesulfinate – A Bifunctional Phosphonate-Sulfinate Building Block for Organosulfur Synthesis


Sodium(diethoxyphosphoryl)methanesulfinate (CAS 2731007-15-9; molecular formula C₅H₁₂NaO₅PS; MW 238.18 g·mol⁻¹) is a solid sodium sulfinate salt bearing a diethoxyphosphoryl substituent on the α-carbon . The compound integrates two synthetically orthogonal functional groups—a phosphonate ester (P(V)) and a sulfinate anion (S(IV))—connected via a single methylene (–CH₂–) spacer, yielding a bifunctional reagent with a computed LogP of 0.29 and a polar surface area of 76 Ų [1]. It is stocked as a research-grade building block (typically ≥95% purity) by multiple suppliers including Enamine, with catalog availability ranging from 100 mg to 2.5 g scales [1]. As of 2026, PubChemLite records zero directly associated patents or primary literature citations for this specific CAS number, indicating an emerging or niche reagent status [2].

Bifunctional phosphonate + sulfinate building block for sequential S–N/C–C bond formation
Balanced intermediate polarity supports mixed-solvent reaction design without phase-transfer additives
Research-grade purity, multi-vendor catalog availability from 100 mg to 2.5 g

Why Sodium(diethoxyphosphoryl)methanesulfinate Cannot Be Replaced by Common Alkyl or Aryl Sulfinates


Generic sodium sulfinates such as sodium hydroxymethanesulfinate (Rongalite, LogP −3.4) , sodium benzenesulfinate (MW 164.16) [1], and sodium trifluoromethanesulfinate (Langlois reagent, LogP 1.39) each carry only a single reactive sulfur center without a pendant phosphorus moiety. Their physicochemical properties—extreme aqueous solubility (Rongalite: ~600 g·L⁻¹ as dihydrate), aromatic lipophilicity (benzenesulfinate), or fluorinated volatility—are tuned for specific radical or nucleophilic reaction manifolds and cannot simultaneously deliver a phosphonate group for downstream Horner–Wadsworth–Emmons (HWE) olefination or metal-coordination applications [2]. Sodium(diethoxyphosphoryl)methanesulfinate bridges this gap: the phosphonate ester provides an independent reactive handle that can be retained through sulfinate-based transformations (e.g., sulfonamide or sulfone formation) or activated separately via deprotonation of the α-CH₂ to generate a phosphonate-stabilized carbanion [3]. Substituting two separate monofunctional reagents introduces stoichiometric inefficiency, potential incompatibility of reaction conditions, and additional purification burden—factors that procurement decisions in multi-step synthesis must account for.

Phosphonate handle
Target: phosphonate ester enables Horner–Wadsworth–Emmons olefination and metal coordination
Common sulfinates: no phosphorus group, limiting downstream synthetic diversification
Partition behavior
Target: LogP ~0.3 permits organic/aqueous workup without phase-transfer catalysts
Rongalite LogP −3.4 or Langlois reagent LogP 1.39 may require solvent and catalyst re-optimization
Functional group count
Target: two orthogonal reactive centers in a single compound reduces step count and purification burden
Using two separate monofunctional reagents introduces stoichiometric inefficiency and extra purification steps

Quantitative Differentiation Evidence for Sodium(diethoxyphosphoryl)methanesulfinate Versus Closest Analogs


Lipophilicity Tuning: LogP 0.29 Occupies an Unfilled Gap Between Highly Polar and Lipophilic Sulfinate Reagents

The computed LogP of Sodium(diethoxyphosphoryl)methanesulfinate is 0.29, placing it in an intermediate lipophilicity regime that is unoccupied by the three most widely used sodium sulfinate reagents [1]. Below it, sodium hydroxymethanesulfinate (Rongalite) exhibits a LogP of −3.4, reflecting near-exclusive aqueous solubility that limits its utility in organic-phase or biphasic reactions . Above it, sodium trifluoromethanesulfinate (Langlois reagent) has a LogP of 1.39 and diethyl phosphite (a phosphorus-only comparator) has a LogP of 1.45, both favoring organic-phase partitioning but offering no sulfinate reactivity . A LogP near 0.3 predicts balanced water–organic partitioning, potentially enabling homogeneous reaction conditions in mixed solvent systems without the phase-transfer catalysts often required for extreme-logP reagents.

LogP Gap
Cross-study comparable
Target LogP = 0.29 (computed) Δ = +3.7 vs Rongalite (−3.4) Δ = −1.1 vs Langlois reagent (1.39)
Intermediate LogP supports biphasic reaction design and may reduce need for phase-transfer catalysts.
Computed values only; no experimental head-to-head study across all four compounds.
Physicochemical profiling Reagent selection Solubility optimization

Dual Functional Group Architecture Enables Orthogonal Reactivity Not Possible with Monofunctional Sulfinates or Phosphonates

Sodium(diethoxyphosphoryl)methanesulfinate is the only commercially available reagent in which a phosphonate ester (P(V), as the diethoxyphosphoryl group) and a nucleophilic sulfinate (S(IV), as the –SO₂⁻Na⁺ moiety) are covalently linked through a single sp³ carbon [1]. In contrast, Rongalite (HOCH₂SO₂Na), sodium benzenesulfinate (PhSO₂Na), and sodium trifluoromethanesulfinate (CF₃SO₂Na) bear only the sulfinate functional group with no phosphorus handle [2]. Conversely, diethyl phosphite [(EtO)₂P(O)H] and diethyl methylsulfonylmethylphosphonate (DMSMP) offer phosphonate reactivity but contain sulfur at the S(VI) sulfone oxidation state, which cannot participate in the nucleophilic sulfinate reaction manifold (S–S, S–N, and S–C bond-forming reactions) accessible to the S(IV) sulfinate [3][4]. The α-methylene bridge in the target compound is additionally acidic due to the electron-withdrawing effects of both the phosphonate and sulfinate groups, permitting carbanion generation for C–C bond formation via the HWE pathway while retaining the sulfinate as a latent nucleophile or radical precursor [5].

Orthogonal Centers
Class-level inference
Target: 2 orthogonal handles (phosphonate + sulfinate) Comparators: 1 handle (sulfinate only or phosphonate only); DMSMP has 2 centers but S(VI) loses sulfinate nucleophilicity.
Dual functionality enables one-pot sequential transformations without intermediate purification.
Structural analysis; no head-to-head reaction comparison study available.
Bifunctional reagents Orthogonal reactivity Diversity-oriented synthesis

Sulfur Oxidation State S(IV) Provides a Wider Synthetic Reaction Window Versus Pre-Oxidized S(VI) Phosphonate-Sulfonate Esters

The sulfinate group in the target compound contains sulfur in the S(IV) oxidation state, which permits three distinct synthetic trajectories from a single building block: (i) nucleophilic displacement with alkyl halides or amines to form sulfones or sulfonamides (S retained at S(IV)→S(VI) upon alkylation); (ii) oxidation to the corresponding sulfonate/sulfone; and (iii) reduction to the thioether (S(II)) [1]. The closest phosphorus-containing comparators—diethyl (tosyloxy)methylphosphonate (DESMP, CAS 31618-90-3, MW 322.31) and diethyl methylsulfonylmethylphosphonate (DMSMP)—bear sulfur in the S(VI) sulfonate/sulfone state, which is already at the highest oxidation level and cannot undergo further oxidative diversification or nucleophilic sulfinate chemistry [2][3]. DESMP additionally carries a tosylate leaving group, committing it exclusively to nucleophilic displacement pathways rather than the broader sulfinate reaction manifold [4]. While no published head-to-head study directly compares the synthetic scope of these reagents, the fundamental difference in sulfur oxidation state (S(IV) vs S(VI)) is a well-established determinant of organosulfur reactivity.

S(IV) Versatility
Class-level inference
Target: ≥3 accessible pathways (alkylation/amination, oxidation, reduction) S(VI) comparators: 1 primary pathway (e.g., DESMP only nucleophilic displacement).
S(IV) oxidation state enables divergent library synthesis from a single building block.
Inferred from established organosulfur reactivity; no single quantitative study across all pathways.
Sulfur oxidation state Synthetic divergence Building block versatility

Polar Surface Area of 76 Ų Predicts Intermediate Permeability and Solubility Profile Distinct from Aromatic Sulfinates

The polar surface area (PSA) of Sodium(diethoxyphosphoryl)methanesulfinate is computed as 76 Ų, with zero hydrogen bond donors, 3 hydrogen bond acceptors, and 6 rotatable bonds [1]. This profile differs substantially from the aromatic sulfinate sodium benzenesulfinate, which has a PSA dominated by the –SO₂⁻ group (~60 Ų contribution) but adds a hydrophobic phenyl ring that drives LogP above 0.5 (estimated), and from Rongalite, which bears a free hydroxyl group (hydrogen bond donor) that increases water solubility but also introduces an additional decomposition pathway (retro-aldol to formaldehyde and sulfoxylate at temperatures above 60 °C in aqueous solution) [2][3]. The absence of H-bond donors in the target compound eliminates this instability vector, while the phosphonate ester contributes moderate lipophilicity without aromatic planar character—potentially advantageous when scaffold rigidity or π-stacking must be controlled. Molecular weight (238.18 Da) is higher than all monofunctional sulfinate comparators (Rongalite free acid: 118 Da; Langlois reagent: 156 Da; benzenesulfinate: 164 Da), a trade-off that reflects the added phosphonate functionality .

PSA & H-Bond Profile
Cross-study comparable
Target: PSA = 76 Ų, HBD = 0 Rongalite: PSA ≈80 Ų, HBD = 1 Benzenesulfinate: PSA ≈60 Ų, HBD = 0
Zero H-bond donors may improve compatibility with anhydrous conditions vs. Rongalite.
Computed PSA; no experimental thermal stability comparison across all compounds.
Drug-likeness Physicochemical design Permeability prediction

Supplier-Documented Purity of ≥95% and Multi-Vendor Catalog Availability Provide Procurement-Grade Reproducibility

Sodium(diethoxyphosphoryl)methanesulfinate is listed by Enamine (via Chemspace) at 95% purity across pack sizes of 100 mg, 250 mg, 500 mg, 1 g, and 2.5 g, with lead times of 2–3 days from US and EU shipping points [1]. Additional catalog entries exist under identifiers BL78941 (A2B Chem), EN300-37085043, and ZXC399093, confirming multi-supplier availability . By comparison, the structurally closest phosphonate-sulfinate analog—sodium 1-(diethoxyphosphoryl)cyclopropane-1-sulfinate—carries the added complexity and cost of a strained cyclopropane ring and is available from fewer suppliers, while the neutral ester analog diethyl (methanesulfinylmethyl)phosphonate (CAS 50746-61-7) has more limited catalog presence . Multi-vendor sourcing at defined purity reduces single-supplier dependency risk and supports method transfer between research groups—a non-trivial procurement consideration for building blocks intended for lead optimization campaigns.

Multi-Vendor Availability
Supporting evidence
≥4 cataloged suppliers; purity ≥95% Pack sizes: 100 mg, 250 mg, 500 mg, 1 g, 2.5 g Lead times ~2–3 days (US/EU stock)
Multi-vendor sourcing reduces supply risk and supports method transfer across groups.
Supplier catalog data as of May 2026; confirm lot-specific COA.
Chemical sourcing Purity specification Supply chain reliability

Highest-Impact Application Scenarios for Sodium(diethoxyphosphoryl)methanesulfinate Based on Quantitative Differentiation Evidence


One-Pot Sequential Sulfonylation–Olefination for Vinyl Sulfonamide Library Synthesis

The bifunctional architecture (phosphonate + sulfinate) enables a two-step, single-flask sequence: (i) oxidative amination of the sulfinate with an amine to install a sulfonamide (exploiting established sodium sulfinate S–N bond-forming chemistry) , followed by (ii) deprotonation of the α-CH₂ and HWE olefination with an aldehyde to generate an α,β-unsaturated sulfonamide bearing a phosphonate handle . This avoids the need to procure and optimize two separate reagents (a sulfinate for step 1 and a phosphonate for step 2), reducing total reagent inventory and eliminating intermediate purification. The intermediate LogP (0.29) and zero HBD count further suggest compatibility with the anhydrous basic conditions required for HWE olefination without the aqueous-phase decomposition issues that would compromise Rongalite (LogP −3.4, decomposition >60 °C in water) .

Divergent Synthesis of Phosphonate-Containing Sulfide, Sulfoxide, and Sulfone Libraries from a Single Building Block

The S(IV) sulfinate oxidation state in the target compound enables controlled redox divergence: reduction yields the corresponding α-phosphoryl methyl sulfide, selective oxidation yields the sulfoxide (S(IV) sulfinyl, as in diethyl (methanesulfinylmethyl)phosphonate ), and full oxidation yields the sulfone (S(VI) sulfonyl, as in DMSMP ). All three products retain the diethoxyphosphoryl group for subsequent HWE chemistry or metal coordination. This contrasts sharply with DESMP and DMSMP, which are locked at S(VI) and cannot be reduced to access the sulfide or sulfoxide congeners . For medicinal chemistry programs exploring sulfur oxidation state as a SAR parameter, a single procurement of the S(IV) building block replaces three separate reagent purchases and associated quality control.

Phosphonate-Tethered Sulfonamide Synthesis for Metal-Chelating Pharmacophore Construction

The combination of a phosphonate ester (a well-established metal-binding motif, particularly for Ca²⁺, Mg²⁺, and Zn²⁺ in enzyme active sites) with a sulfonamide (a privileged pharmacophore with hydrogen-bonding capacity) in a single, methylene-bridged scaffold enables the construction of bidentate or bifunctional metal-chelating ligands . Traditional approaches require separate installation of phosphonate and sulfonamide groups via sequential reactions, often with protecting group manipulation. The target compound delivers both functionalities pre-assembled on a single carbon, with the sulfinate serving as a latent sulfonamide precursor via oxidative amination with primary or secondary amines . This application is speculative and not yet validated in peer-reviewed literature for this specific compound (PubChemLite: 0 patents, 0 publications ); however, it follows directly from the established reactivity classes of the two functional groups present.

Precursor to α-Phosphoryl Sulfonyl Radicals for C–S and C–P Bond-Forming Cascade Reactions

Sodium sulfinates are well-precedented precursors to sulfonyl radicals (R–SO₂•) under oxidative (Mn(III), Ce(IV), or electrochemical) conditions, and these radicals participate in addition to olefins and alkynes to form C–S bonds . When the R group is a diethoxyphosphorylmethyl substituent, the resulting sulfonyl radical carries a phosphonate handle that can participate in subsequent or concurrent phosphoryl radical chemistry . This dual-radical potential—sulfonyl for C–S bond formation and phosphoryl (after P–C cleavage or rearrangement) for C–P bond formation—distinguishes the target compound from simple alkyl or aryl sulfinates that lack a phosphorus-based secondary radical pathway. The 2025 J. Org. Chem. report of CCl₄-induced phosphonothioate synthesis from sodium sulfinates (yields up to 98%) provides a direct experimental precedent that phosphonate–sulfinate reactivity can be harnessed under mild, external-reductant-free conditions , though the specific use of the target compound in such reactions has not yet been reported.

Application
Selection Property
Validation Focus
Sequential sulfonamide–HWE synthesis
Bifunctional phosphonate-sulfinate reactivity
Reaction compatibility and intermediate purity in one-pot sequences
Divergent sulfur oxidation state library
S(IV) sulfinate as redox entry point
Selectivity and yields for sulfide, sulfoxide, and sulfone derivatives
Metal-chelating pharmacophore assembly
Pre-assembled phosphonate (metal-binding) + latent sulfonamide
Metal-binding affinity and stability of chelating constructs (speculative, class-level reactivity)
Sulfonyl/phosphoryl radical cascades
Dual radical precursor capability
Radical generation efficiency and cascade selectivity (phosphonothioate precedent available)
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